4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane
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Overview
Description
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane is an organic compound characterized by the presence of four methylphenyl groups attached to a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane typically involves the reaction of tetrakis(4-bromophenyl)methane with sulfur-containing reagents under specific conditions. One common method includes the use of anhydrous dimethylacetamide (DMAc) as a solvent, with palladium acetate as a catalyst, and potassium carbonate as a base. The reaction is carried out under a nitrogen atmosphere at elevated temperatures, typically around 120°C, for an extended period, such as 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an aqueous-alcoholic solution of alkali.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diphenyl-1,3-dithiolane
- 4,5-Bis(4-methylphenyl)-1,3-dithiolane
- 4,5-Bis(4-methoxyphenyl)-1,3-dithiolane
Uniqueness
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane is unique due to the presence of four methylphenyl groups, which confer distinct steric and electronic properties. This makes it different from other similar compounds, which may have fewer or different substituents, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
113638-05-4 |
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Molecular Formula |
C31H30S2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
4,4,5,5-tetrakis(4-methylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C31H30S2/c1-22-5-13-26(14-6-22)30(27-15-7-23(2)8-16-27)31(33-21-32-30,28-17-9-24(3)10-18-28)29-19-11-25(4)12-20-29/h5-20H,21H2,1-4H3 |
InChI Key |
QGYXVNNWKCIUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(SCS2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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